

CAS number and molecular weight of 6-chloroquinazolin-2-amine

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Compound of Interest

Compound Name: 6-Chloroquinazolin-2-amine

Cat. No.: B1369937

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An In-Depth Technical Guide to **6-Chloroquinazolin-2-amine**: Properties, Synthesis, and Applications in Kinase Inhibition

Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the quinazoline core has emerged as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This guide focuses on a key derivative, **6-chloroquinazolin-2-amine**, a versatile building block that has garnered significant attention for its role in the development of potent and selective kinase inhibitors. Its strategic chloro-substitution and reactive amine group provide a unique platform for synthesizing diverse libraries of bioactive molecules, particularly in the realm of oncology.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the compound's fundamental properties, synthetic routes, and its critical application as a scaffold in cancer therapy, supported by field-proven experimental protocols and mechanistic insights.

Core Compound Properties

A clear understanding of the fundamental physicochemical properties of **6-chloroquinazolin-2-amine** is the starting point for its application in synthesis and drug design. These properties are summarized below.

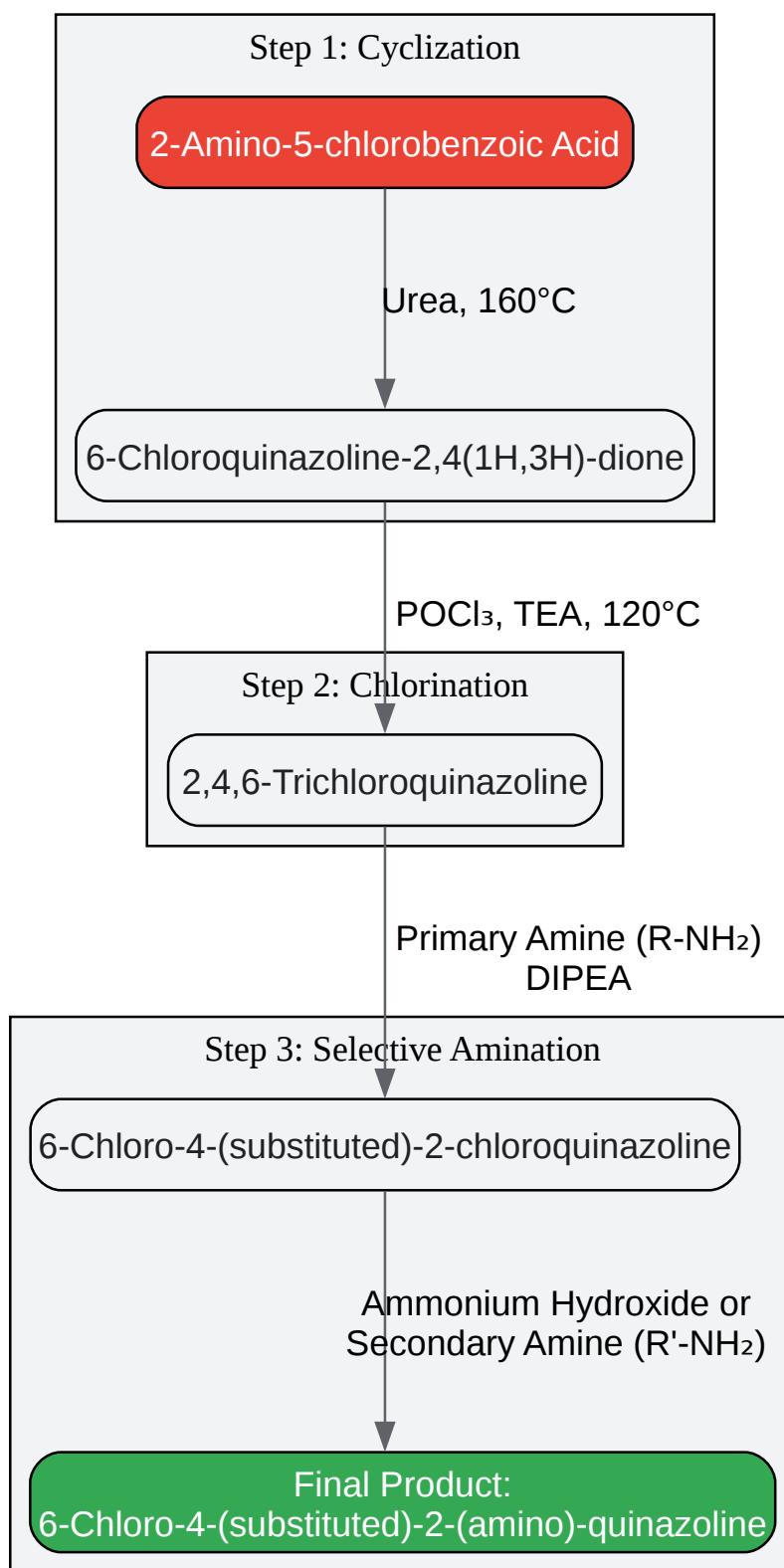
Property	Value	Source(s)
CAS Number	20028-71-1	[1] [2] [3]
Molecular Formula	C ₈ H ₆ CIN ₃	[2]
Molecular Weight	179.61 g/mol	[2]
Common Synonyms	2-Amino-6-chloroquinazoline; 6-Chloro-2-quinazolinamine; 6-chloro-quinazolin-2-ylamine	[2]
Storage	Sealed in dry, Room Temperature	[2]

Synthesis and Reaction Pathway

The synthesis of quinazoline derivatives is a well-established field, with several routes available. A common and effective pathway to derivatives incorporating the **6-chloroquinazolin-2-amine** scaffold begins with 2-amino-5-chlorobenzoic acid. This approach leverages accessible starting materials and proceeds through key intermediates formed via cyclization and subsequent chlorination steps.

Synthetic Workflow Diagram

The following diagram illustrates a representative synthetic pathway for creating a key intermediate, 2,4,6-trichloroquinazoline, which can then be selectively substituted to yield **6-chloroquinazolin-2-amine** derivatives.



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Caption: General synthetic scheme for **6-chloroquinazolin-2-amine** derivatives.

Detailed Synthesis Protocol (Exemplary)

This protocol describes the synthesis of 2-(amino)quinazolin-4(3H)-one derivatives, which shares the initial steps with the synthesis of **6-chloroquinazolin-2-amine** scaffolds.[\[4\]](#)

- Step 1: Cyclization to form Quinazoline-dione:
 - A mixture of the appropriately substituted anthranilic acid (e.g., 2-amino-5-chlorobenzoic acid) and urea is heated to approximately 160°C for 20 hours.
 - Causality: Urea serves as the source for the two nitrogen atoms and one carbon atom required to form the pyrimidine ring of the quinazoline core. The high temperature drives the condensation and cyclization reaction.
- Step 2: Dichlorination:
 - The resulting quinazoline-2,4(1H,3H)-dione is refluxed with phosphorus oxychloride (POCl_3) and a base such as triethylamine (TEA) at 120°C for 17 hours.[\[4\]](#)
 - Causality: POCl_3 is a powerful chlorinating agent that converts the keto groups of the dione into reactive chloro groups, yielding a 2,4-dichloroquinazoline intermediate. This highly reactive intermediate is crucial for subsequent nucleophilic substitutions.
- Step 3: Selective Hydrolysis/Amination:
 - The 2,4-dichloroquinazoline intermediate can then undergo selective nucleophilic aromatic substitution. To obtain the 2-amino scaffold, one of the chloro groups (typically at the 4-position, which is more reactive) is first substituted or hydrolyzed.
 - For instance, subsequent reaction with various amines in a solvent like DMF at 85°C allows for the introduction of diverse side chains, ultimately leading to the target 2-(amino)quinazoline derivatives.[\[4\]](#)

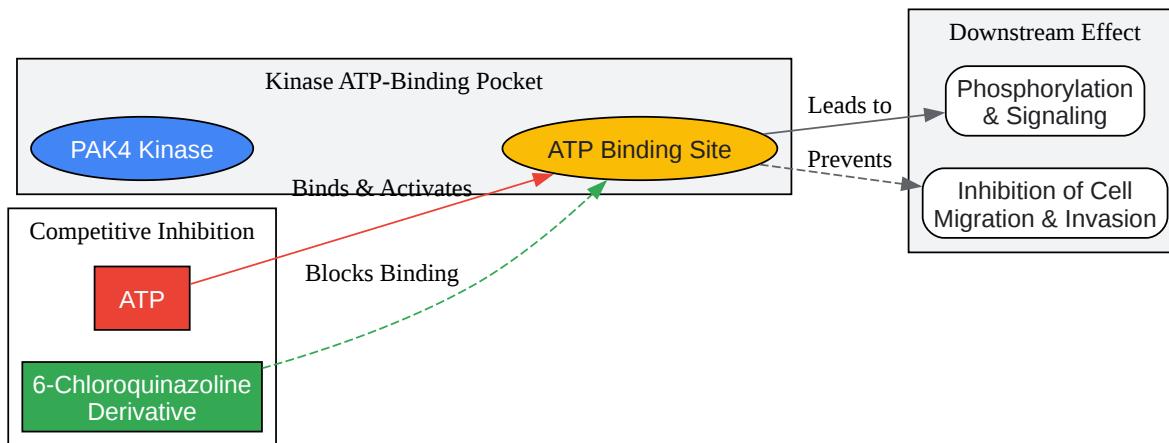
Application in Drug Discovery: A Scaffold for Kinase Inhibitors

6-chloroquinazolin-2-amine serves as a foundational scaffold for a multitude of kinase inhibitors. Its structure is adept at targeting the ATP-binding pocket of kinases, a mechanism central to halting aberrant cell signaling in diseases like cancer.

- ATP-Mimicry: The quinazoline core is structurally analogous to the purine ring of ATP, enabling it to fit into the adenine-binding pocket of kinases and act as a competitive inhibitor. [\[5\]](#)
- Role of the 6-Chloro Group: The chlorine atom at the 6-position is not merely a passive substituent. It often enhances binding affinity through halogen bonding and can form key van der Waals interactions with hydrophobic residues in the kinase domain, such as Phe397 in p21-Activated Kinase 4 (PAK4).[\[5\]](#)[\[6\]](#) This substitution can also improve the overall pharmacokinetic profile of the resulting drug candidate.[\[5\]](#)
- Vector for Side Chains: The 2-amino group provides a critical attachment point for various side chains. By modifying these side chains, medicinal chemists can fine-tune the compound's potency, selectivity, and physicochemical properties to target specific kinases within a family.[\[5\]](#)

Target Pathway: p21-Activated Kinase 4 (PAK4) Inhibition

A notable application is in the design of inhibitors for PAK4, a kinase implicated in cancer cell proliferation, migration, and invasion. Derivatives of **6-chloroquinazolin-2-amine** have been developed as highly potent and selective PAK4 inhibitors.[\[6\]](#)



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Caption: Mechanism of ATP-competitive kinase inhibition by a 6-chloroquinazoline derivative.

Key Experimental Protocols

The development of drugs based on the **6-chloroquinazolin-2-amine** scaffold relies on robust and reproducible bioassays. The following protocols are standard in the field for assessing the efficacy of such compounds.

Protocol 1: FRET-Based Kinase Inhibition Assay (Z'-Lyte™)

This assay is widely used to determine the inhibitory activity of compounds against specific kinases like PAK1 and PAK4.[6]

- Preparation: Prepare a reaction buffer containing the kinase, a specific fluorescently-labeled peptide substrate, and ATP.
- Compound Addition: Add serial dilutions of the test compound (synthesized from the **6-chloroquinazolin-2-amine** scaffold) to the wells of a microplate.

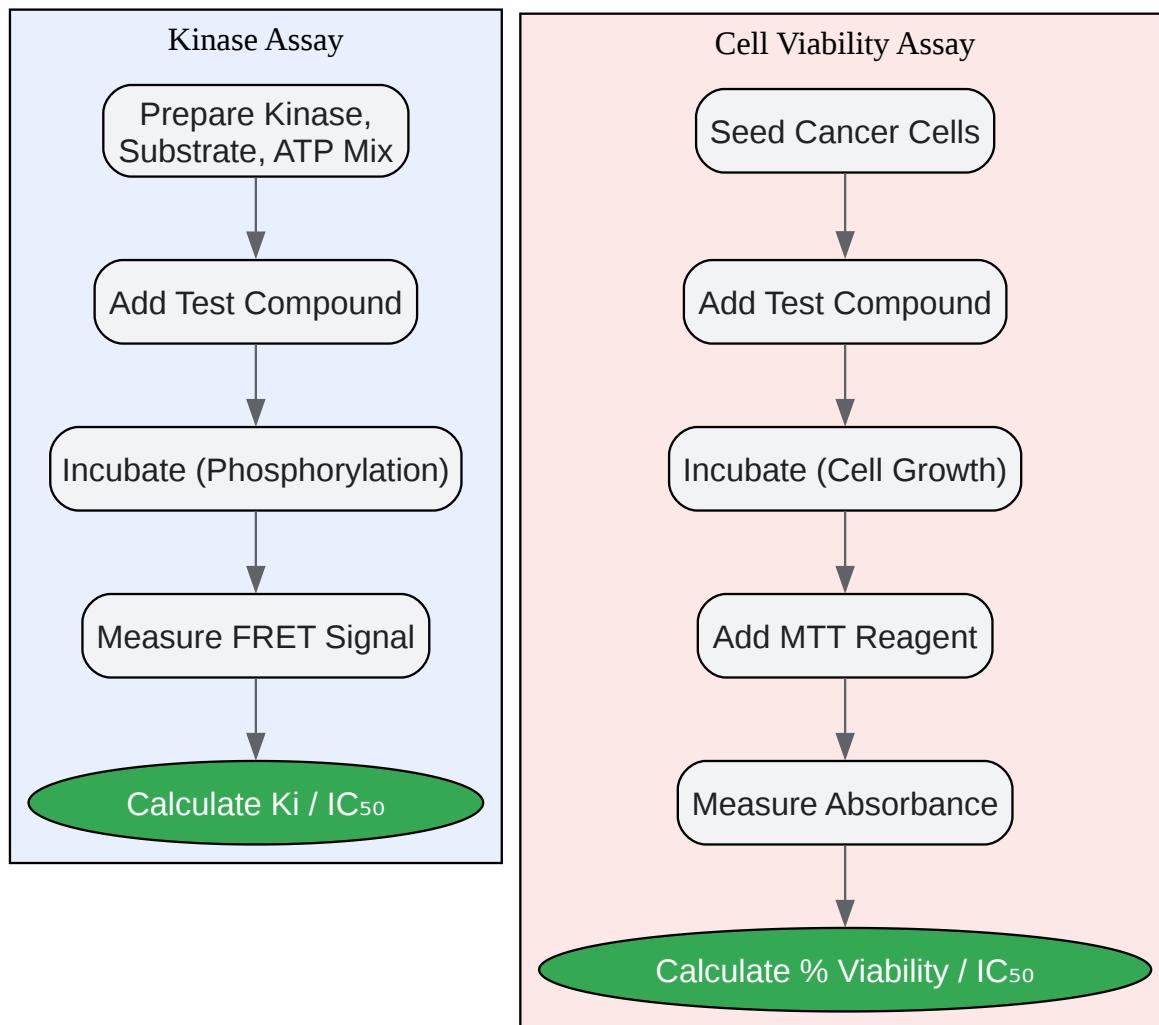
- **Kinase Reaction:** Initiate the kinase reaction by adding the ATP/substrate solution to the wells containing the enzyme and inhibitor. Incubate at room temperature to allow for phosphorylation.
- **Development:** Add a development reagent containing a site-specific protease that cleaves only the non-phosphorylated peptide substrate.
- **Detection:** Cleavage of the non-phosphorylated substrate disrupts Förster Resonance Energy Transfer (FRET) between the fluorophores on the peptide. Measure the emission ratio to determine the degree of phosphorylation.
- **Analysis:** Calculate the percent inhibition based on controls (no inhibitor) and determine the IC_{50} or K_i value for the compound.

Protocol 2: Cell Viability/Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses the impact of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[\[6\]](#)

- **Cell Seeding:** Seed human cancer cell lines (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight in a CO_2 incubator at $37^\circ C$.[\[5\]](#)[\[6\]](#)
- **Compound Treatment:** Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- **Incubation:** Incubate the plate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- **Measurement:** Read the absorbance of the solution at a specific wavelength (typically ~ 570 nm) using a microplate reader.

- Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls to determine the compound's cytotoxic effect and IC_{50} value.



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Caption: Standard workflow for in vitro evaluation of kinase inhibitors.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **6-chloroquinazolin-2-amine** is not detailed here, general precautions for handling chlorinated heterocyclic amine compounds should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[7][8]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid direct contact with skin and eyes.[10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[2][9]
- First Aid:
 - Skin Contact: Immediately wash off with soap and plenty of water.[7]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
 - Inhalation: Move the person to fresh air.[7]
 - Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]

Conclusion

6-Chloroquinazolin-2-amine stands as a testament to the power of scaffold-based drug design. Its robust synthetic accessibility and favorable structural features have solidified its role as a cornerstone in the development of kinase inhibitors. The strategic placement of the chloro group and the versatile amino handle provides a rich platform for creating compounds with high potency and selectivity. As researchers continue to probe the vast landscape of the human kinome, the 6-chloroquinazoline scaffold and its derivatives will undoubtedly continue to feature prominently in the discovery of next-generation targeted therapies.

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